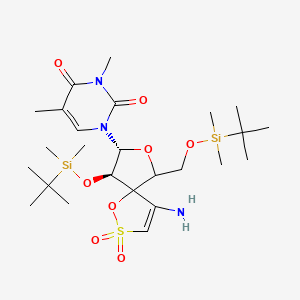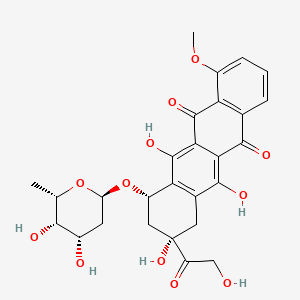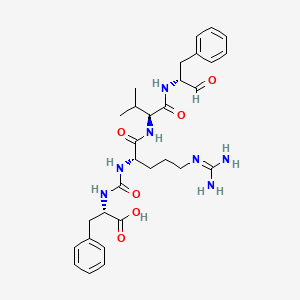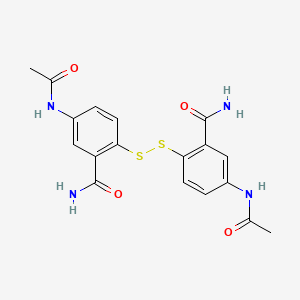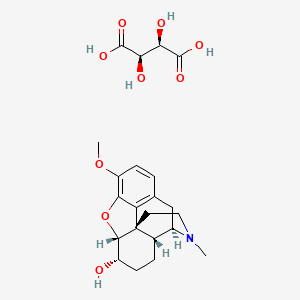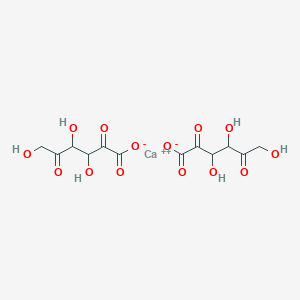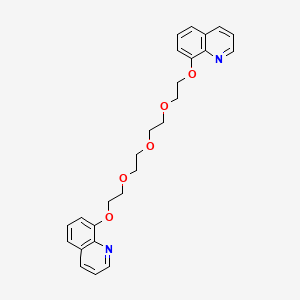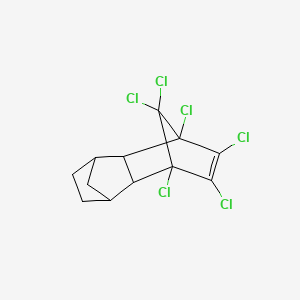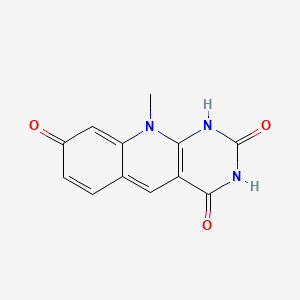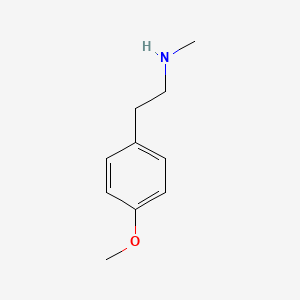
4-Methoxy-N-methylbenzeneethanamine
概要
説明
4-Methoxy-N-methylbenzeneethanamine, or 4-MEMBA, is an organic compound that is used in scientific research for various applications. It is an aromatic amine, meaning it has a nitrogen atom in its molecular structure, and is composed of a benzene ring and an ethanamine group. 4-MEMBA has been studied extensively in the laboratory setting and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Analytical Characterization in Research Chemicals
4-Methoxy-N-methylbenzeneethanamine, similar to N,N-dialkylated tryptamines, has been involved in various multidisciplinary research areas. Some derivatives of such compounds are utilized in medicinal products, while others are found in recreational drugs. Analytical characterization of these compounds, including this compound analogs, is crucial for understanding their properties and potential uses in clinical and non-clinical research settings. The analytical data obtained from such studies provide valuable insights for researchers encountering new substances where analytical data might not be readily available (Brandt et al., 2017).
Synthesis and Chemical Reactions
The synthesis processes involving this compound or its related compounds are of significant interest in chemical research. Studies on the synthesis of such compounds, including conditions and yields, contribute to the broader understanding of methoxy-substituted benzenes and their applications in various chemical reactions and product formulations. These synthesis studies also explore the reaction conditions and factors affecting yields, providing a foundation for further research and development in chemical synthesis (Cai‐Guang Jian, 2000).
Corrosion Inhibition Research
In the field of materials science, compounds structurally related to this compound have been investigated for their corrosion inhibiting properties. These studies focus on the efficacy of such compounds in protecting metals from corrosion, particularly in acidic environments. The findings from these studies are vital for industrial applications, including steel pickling and oil well acidization, where effective and cost-efficient corrosion inhibitors are continuously sought (Singh & Quraishi, 2016).
Fluorescent Complexes for Zn(II) Detection
Research on fluorescent complexes involving this compound derivatives has shown potential applications in detecting Zn(II) ions. These studies involve synthesizing and characterizing compounds that form fluorescent complexes with Zn(II), which could be used in biological and environmental sensing applications. The development of such specific fluorophores for Zn(II) detection contributes to the advancement of analytical chemistry and sensor technology (Kimber et al., 2003).
Antimicrobial Activity Studies
Compounds related to this compound have been synthesized and evaluated for their antimicrobial activities against various pathogenic strains. These studies contribute to the search for new antibacterial and antifungal agents, which is particularly relevant in the context of increasing antibiotic resistance. The research findings provide insights into the potential clinical applications of these compounds as therapeutic agents (Thomas et al., 2010).
Safety and Hazards
作用機序
Target of Action
N-Methyl 4-Methoxyphenethylamine, also known as 4-Methoxy-N-methylbenzeneethanamine or [2-(4-METHOXY-PHENYL)-ETHYL]-METHYL-AMINE, is a compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating brain chemistry and physiology .
Mode of Action
This compound acts as an agonist at the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-Methyl 4-Methoxyphenethylamine binds to the TAAR1 receptor, activating it .
Biochemical Pathways
The biochemical pathways affected by N-Methyl 4-Methoxyphenethylamine are primarily those involving the TAAR1 receptor. TAAR1 plays a key role in the function of monoaminergic systems (serotonin, norepinephrine, and dopamine) in the brain . Therefore, the activation of TAAR1 by N-Methyl 4-Methoxyphenethylamine can influence these systems and their downstream effects .
Pharmacokinetics
It’s known that n-methyl 4-methoxyphenethylamine is produced by the n-methylation of tyramine via the action of the enzyme phenylethanolamine n-methyltransferase in humans .
Result of Action
The molecular and cellular effects of N-Methyl 4-Methoxyphenethylamine’s action are primarily due to its interaction with the TAAR1 receptor. By acting as an agonist at this receptor, N-Methyl 4-Methoxyphenethylamine can modulate the function of monoaminergic systems in the brain . This can potentially influence a variety of physiological and psychological processes, including mood, cognition, and perception .
生化学分析
Biochemical Properties
4-Methoxy-N-methylbenzeneethanamine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine . By inhibiting MAO, this compound increases the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, it interacts with serotonin receptors, particularly the 5-HT2A receptor, which is involved in the modulation of mood, cognition, and perception .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the release of serotonin, dopamine, and norepinephrine . This leads to altered neurotransmission and can affect mood, cognition, and behavior. Furthermore, this compound has been shown to impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release . It also affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to and inhibits monoamine oxidase, preventing the breakdown of monoamines and increasing their levels in the synaptic cleft . This results in enhanced neurotransmission and prolonged signaling. Additionally, this compound acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity . These effects are particularly evident in in vitro studies using neuronal cell cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to increase locomotor activity and induce hyperactivity . At higher doses, it can lead to toxic effects, including hyperthermia, convulsions, and even death . Threshold effects have been observed, where a certain dosage is required to elicit a significant response . These findings highlight the importance of careful dosage control when studying the effects of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and hydroxylation reactions . The resulting metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . The compound also interacts with various enzymes and cofactors involved in its metabolism, including cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it can be localized to specific cellular compartments, such as synaptic vesicles, where it exerts its effects on neurotransmitter release .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized to synaptic vesicles in neuronal cells, where it influences neurotransmitter release . It can also be found in other cellular compartments, such as the cytoplasm and mitochondria . Post-translational modifications, such as phosphorylation, can affect the targeting and localization of this compound to specific subcellular compartments .
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWSVNNSPUNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193904 | |
| Record name | Compound 48-80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4091-50-3 | |
| Record name | 4-Methoxy-N-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Compound 48-80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 48-80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-2-(4-methoxyphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-N-METHYLBENZENEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of 4-Methoxy-N-methylbenzeneethanamine and what other compounds are found alongside it?
A: this compound has been identified in several Eriogonum species, including Eriogonum brevicaule [, , ]. In Eriogonum brevicaule, it was found alongside cytotoxic phenolic glucosides [, ]. Another study identified it in Lepidocoryphantha runyonii (a cactus species) [].
Q2: Are there any known methods for synthesizing this compound?
A2: The provided abstracts focus on the isolation and identification of this compound from natural sources and do not mention any synthetic routes. Further research is needed to explore potential synthetic methods.
Q3: What is the significance of finding this compound in various plant species?
A3: The presence of this compound in different plant families suggests a potentially broader ecological role for this compound. Further research is needed to understand its function in these plants and explore potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



